molecular formula C9H7Cl2N3S2 B2699028 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 384816-41-5

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B2699028
CAS No.: 384816-41-5
M. Wt: 292.2
InChI Key: CWHKSVGUSBSCQP-UHFFFAOYSA-N
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Description

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H7Cl2N3S2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and a dichlorophenyl group, which contributes to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under basic conditions to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of the intermediate, cyclization, and purification through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to inhibit the growth of certain pathogens.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical properties and biological activities. This compound has shown higher potency in certain biological assays compared to its analogs, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(3-7(6)11)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHKSVGUSBSCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NN=C(S2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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